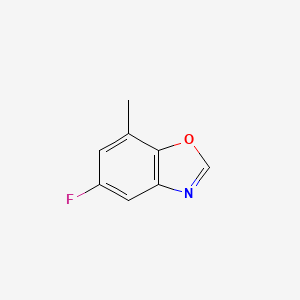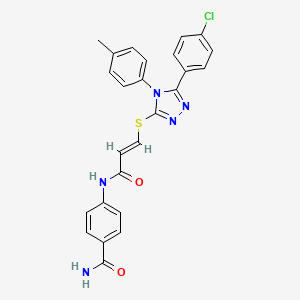
4-(3-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acrylamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acrylamido)benzamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acrylamido)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Thioether Formation: The triazole ring can be functionalized with a thioether group using thiol reagents under suitable conditions.
Acrylamide Formation: The acrylamide moiety can be introduced through an amide coupling reaction using acrylamide derivatives.
Final Coupling: The final product can be obtained by coupling the intermediate with 4-chlorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the carbonyl groups, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Functionalized Aromatics: From substitution reactions.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-(3-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acrylamido)benzamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The compound may bind to the active site of an enzyme, blocking substrate access, or it may interact with cellular receptors, altering signal transduction pathways.
類似化合物との比較
Similar Compounds
- 4-(3-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acrylamido)benzoic acid
- 4-(3-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acrylamido)benzylamine
Uniqueness
The uniqueness of 4-(3-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acrylamido)benzamide lies in its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
CAS番号 |
477331-52-5 |
|---|---|
分子式 |
C25H20ClN5O2S |
分子量 |
490.0 g/mol |
IUPAC名 |
4-[[(E)-3-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]prop-2-enoyl]amino]benzamide |
InChI |
InChI=1S/C25H20ClN5O2S/c1-16-2-12-21(13-3-16)31-24(18-4-8-19(26)9-5-18)29-30-25(31)34-15-14-22(32)28-20-10-6-17(7-11-20)23(27)33/h2-15H,1H3,(H2,27,33)(H,28,32)/b15-14+ |
InChIキー |
VWLNTVZXEQKLLW-CCEZHUSRSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2S/C=C/C(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)Cl |
正規SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SC=CC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


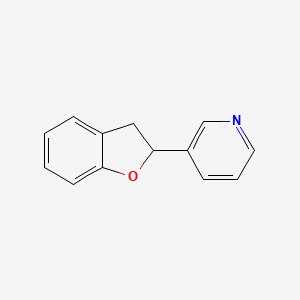
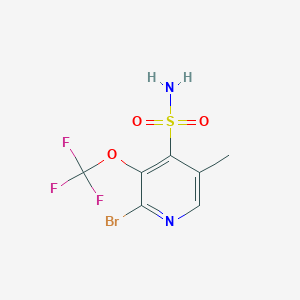
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12874382.png)
![2-(Chloromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12874383.png)
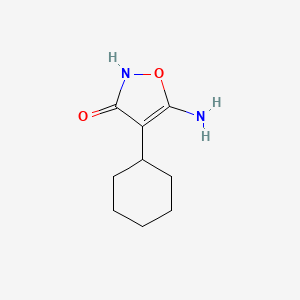
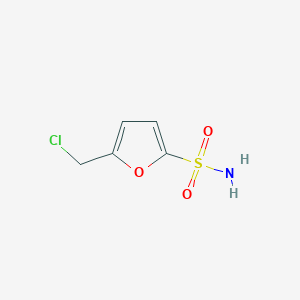
![N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine](/img/structure/B12874411.png)
![tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12874414.png)

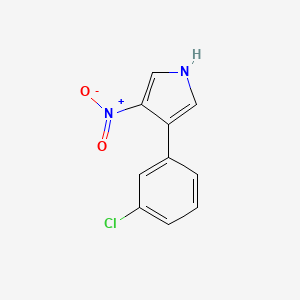
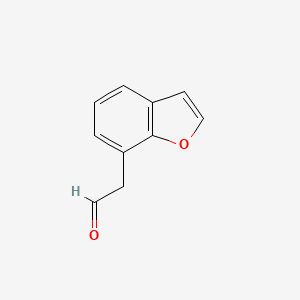
![1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine](/img/structure/B12874444.png)
![Ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12874445.png)
